Ácido 2-((6-(Dimetilamino)pirimidin-4-il)oxi)acético

Descripción general

Descripción

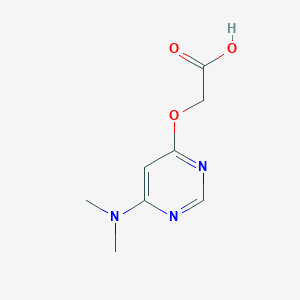

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its interactions with biological targets:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has demonstrated that it can inhibit the proliferation of cancer cell lines, particularly breast cancer (MCF-7) and leukemia (U-937) cells, with significant cytotoxic effects observed (IC50 ~ 12 µM). The mechanism involves inducing apoptosis through increased caspase activity and morphological changes typical of programmed cell death.

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation in preclinical models, possibly by inhibiting enzymes involved in inflammatory pathways.

Structure–Activity Relationship (SAR) Studies

Studies focusing on SAR have identified key structural features that enhance the biological activity of pyrimidine derivatives. For instance, modifications to the dimethylamino group and the acetic acid moiety may influence solubility and receptor binding affinity .

Biological Activities Overview

The following table summarizes the observed biological activities of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against MCF-7 and U-937 cell lines | |

| Anti-inflammatory | Reduction in cytokine levels in vitro |

Anticancer Activity Case Study

A notable study evaluated the anticancer potential of this compound. Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound and observed significant growth inhibition. The study reported an IC50 value of approximately 12 µM, indicating strong cytotoxicity. Apoptosis was confirmed through increased caspase activity and characteristic morphological changes in treated cells.

Industrial Applications

In addition to its medicinal properties, 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid is being explored for its utility in industrial applications:

- Material Science : The compound can serve as a building block for synthesizing complex molecules used in polymers and coatings, potentially enhancing material properties.

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives have a broad range of therapeutic applications due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia and exhibit antimicrobial, antifungal, antiparasitic, diuretic, antitumor, anti-inflammatory, and analgesic activities .

Mode of Action

It is known that pyrimidine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some pyrimidine-based drugs are well-established treatments for leukemia .

Biochemical Pathways

Pyrimidine derivatives are known to affect a wide range of biochemical pathways, including those involved in cancer, microbial infections, inflammation, and pain .

Pharmacokinetics

It is known that the pharmacokinetic properties of pyrimidine derivatives can be tailored through synthetic methodologies to improve druglikeness and adme-tox properties .

Result of Action

Pyrimidine derivatives have been reported to have a wide range of effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities .

Action Environment

It is known that the efficacy of pyrimidine derivatives can be influenced by a variety of factors, including the specific derivative, target, and biological context .

Análisis Bioquímico

Biochemical Properties

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where it acts as a modulator of enzyme activity. For instance, it has been observed to interact with enzymes such as pyruvate dehydrogenase kinase, influencing its activity and thereby affecting metabolic flux . Additionally, 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid can impact cell signaling pathways, such as the MAPK pathway, which plays a critical role in cell growth and differentiation . These effects highlight the compound’s potential as a therapeutic agent in various diseases.

Molecular Mechanism

At the molecular level, 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, it has been observed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effects on cellular function. Studies have shown that 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound has been associated with changes in cellular function, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth. At high doses, it can have toxic or adverse effects, such as inducing oxidative stress and apoptosis. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes such as pyruvate dehydrogenase kinase, which plays a critical role in regulating metabolic flux . Additionally, the compound can affect metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions highlight the compound’s potential as a modulator of metabolic activity.

Transport and Distribution

The transport and distribution of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within cellular compartments . These interactions are essential for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and metabolic activity . These findings highlight the importance of subcellular localization in determining the compound’s activity and function.

Métodos De Preparación

The synthesis of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-(dimethylamino)pyrimidine-4-ol.

Reaction Conditions: The hydroxyl group of 6-(dimethylamino)pyrimidine-4-ol is then reacted with chloroacetic acid under basic conditions to form the desired product.

Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Análisis De Reacciones Químicas

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature and pH are adjusted based on the desired reaction.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted pyrimidine derivatives.

Comparación Con Compuestos Similares

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid can be compared with other pyrimidine derivatives:

Similar Compounds: Examples include 2-((4-(dimethylamino)pyrimidin-2-yl)oxy)acetic acid and 2-((6-(methylamino)pyrimidin-4-yl)oxy)acetic acid.

This detailed article provides a comprehensive overview of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid features a pyrimidine ring substituted with a dimethylamino group and an acetic acid moiety. This unique configuration may influence its interaction with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound binds to these targets, modulating their activity and affecting cellular processes. For instance, pyrimidine derivatives have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cell signaling and proliferation .

Antimicrobial Activity

Research has indicated that various pyrimidine derivatives exhibit antibacterial and antifungal properties. For example, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Although specific data on 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid is limited, its structural similarities suggest potential antimicrobial effects.

Anticancer Activity

Pyrimidine derivatives are also being explored for their anticancer properties. Some studies have reported that similar compounds induce apoptosis in cancer cells by inhibiting critical signaling pathways, such as the EGFR pathway . The ability of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid to interact with these pathways warrants further investigation.

Case Studies

- Anticancer Studies : In vitro studies on related pyrimidine compounds showed significant reductions in tumor cell viability when treated with concentrations ranging from 0.1 to 10 μM. The results indicated a dose-dependent response in ovarian cancer cell lines .

- Antimicrobial Testing : A recent study on similar pyrimidine derivatives showed promising results against various microbial strains, suggesting that modifications in the pyrimidine structure could enhance antimicrobial efficacy .

Data Table: Biological Activities of Pyrimidine Derivatives

Propiedades

IUPAC Name |

2-[6-(dimethylamino)pyrimidin-4-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-11(2)6-3-7(10-5-9-6)14-4-8(12)13/h3,5H,4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZYBJOIRKIWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=N1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.